molecular formula C8H13NO4 B13052122 (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

(1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Cat. No.: B13052122
M. Wt: 187.19 g/mol
InChI Key: RYNSHRQTINMACX-WDSKDSINSA-N
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Description

(1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a cyclopentane derivative featuring a methoxycarbonyl-protected amino group and a carboxylic acid moiety at adjacent stereospecific positions. This compound is of interest in medicinal chemistry due to its constrained cyclopentane backbone, which mimics peptide turn structures and enhances metabolic stability in drug candidates .

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

(1S,2S)-2-(methoxycarbonylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H13NO4/c1-13-8(12)9-6-4-2-3-5(6)7(10)11/h5-6H,2-4H2,1H3,(H,9,12)(H,10,11)/t5-,6-/m0/s1

InChI Key

RYNSHRQTINMACX-WDSKDSINSA-N

Isomeric SMILES

COC(=O)N[C@H]1CCC[C@@H]1C(=O)O

Canonical SMILES

COC(=O)NC1CCCC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentane-1,2-dicarboxylic acid.

    Protection of Carboxyl Groups: One of the carboxyl groups is protected using a methoxycarbonyl group.

    Amination: The protected intermediate undergoes amination to introduce the amino group.

    Deprotection: The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for research applications:

  • Enzyme Inhibition :
    • Preliminary studies indicate that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as a non-natural small molecule inhibitor of O-acetylserine sulfhydrylase, which is crucial for cysteine biosynthesis .
  • Molecular Docking Studies :
    • In silico analyses have demonstrated that the compound can effectively bind to various target enzymes, suggesting roles in metabolic regulation and potential therapeutic applications .
  • Therapeutic Potential :
    • The ability to modulate enzymatic pathways indicates possible therapeutic applications in treating oxidative stress-related conditions and metabolic disorders .

Case Study 1: Enzyme Inhibition Mechanism

A recent study focused on the inhibition of O-acetylserine sulfhydrylase by derivatives of (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid. The results indicated a strong binding affinity to the enzyme, suggesting its utility in developing treatments for metabolic disorders related to cysteine deficiency.

Case Study 2: Molecular Docking Analysis

Molecular docking studies revealed that variations in the structural configuration of this compound could enhance or reduce binding efficacy to target enzymes. This research is pivotal for understanding how modifications can lead to improved therapeutic agents .

Applications in Drug Development

The unique structure of (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid makes it a candidate for drug development in several areas:

  • Cancer Therapy : Its potential as an enzyme inhibitor may provide avenues for developing new cancer treatments by targeting metabolic pathways involved in tumor growth.
  • Metabolic Disorders : The compound's ability to influence cysteine biosynthesis positions it as a potential therapeutic agent for conditions where cysteine levels are critical.

Mechanism of Action

The mechanism of action of (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Structural Analogues: Cyclopentane Derivatives

Table 1: Key Cyclopentane-Based Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Optical Purity Key Structural Features Source Reference
(1S,2S)-2-aminocyclopentane-1-carboxylic acid C₆H₁₁NO₂ 129.15 Not explicitly listed N/A N/A Free amino and carboxylic acid groups
cis-2-Amino-1-cyclopentanecarboxylic acid C₆H₁₁NO₂ 129.15 37910-65-9 218–220 N/A cis-amino and carboxylic acid groups
(1R,3S)-3-Aminocyclopentanecarboxylic acid C₆H₁₁NO₂ 129.15 71830-08-5 172.1 (dec.) 98% ee trans-amino and carboxylic acid groups
(1S,3R)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid C₈H₁₂O₄ 172.18 96443-42-4 N/A N/A Methoxycarbonyl and carboxylic acid groups

Key Observations :

  • Stereochemical Influence : The (1S,2S) configuration imposes a rigid spatial arrangement, distinct from (1R,3S) or (1S,3R) isomers, which may alter binding affinities in biological targets .

Cyclopropane and Other Small-Ring Analogues

Table 2: Cyclopropane and Hybrid Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Source Reference
(1R,2R)-2-Methoxycarbonylcyclopropanecarboxylic acid C₆H₈O₄ 144.13 88335-97-1 Cyclopropane core with methoxycarbonyl
1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid C₆H₈O₄ 144.13 113020-21-6 Geminal methoxycarbonyl and carboxylic acid
(1S,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid C₆H₈O₄ 144.13 88335-87-9 trans-substituents on cyclopropane

Key Observations :

  • Ring Strain vs. However, the methoxycarbonyl-carboxylic acid motif in both systems suggests shared utility as bifunctional building blocks for peptide mimetics .
  • Synthetic Versatility : Cyclopropane analogs like 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid are used in drug discovery for their ability to modulate conformational flexibility, a feature that may differ from cyclopentane-based systems due to ring size .

Functionalized Cyclopentanes with Bioactive Groups

Examples from Evidence :
  • (1S,2S)-1-amino-2-(guanidinomethyl)cyclopentanecarboxylic acid: The guanidinomethyl group introduces positive charge, useful for interacting with anionic biological targets .

Comparison with Target Compound: The methoxycarbonyl group in (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid provides a neutral, polar substituent, contrasting with the charged or aromatic groups in these analogs. This difference may influence solubility, membrane permeability, and target selectivity .

Biological Activity

(1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid, also known as 1-[(methoxycarbonyl)amino]cyclopentane-1-carboxylic acid, is a compound with significant potential in medicinal chemistry due to its structural features that may influence biological activity. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid
  • Molecular Formula : C8H13NO4
  • Molecular Weight : 187.19 g/mol
  • CAS Number : 1007881-86-8

Biological Activity Overview

The biological activity of (1S,2S)-2-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid has been explored in various studies focusing on its interaction with biological targets and potential therapeutic applications.

Pharmacological Profile

  • Metabotropic Glutamate Receptors (mGluRs) :
    • Recent studies have shown that compounds structurally related to (1S,2S)-2-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid can act as agonists for mGlu receptors, particularly mGlu2. These receptors are crucial in modulating excitatory neurotransmission in the central nervous system (CNS), suggesting potential applications in treating neurological disorders .
  • Antiviral Properties :
    • Compounds similar to this structure have been investigated for antiviral activity. For instance, derivatives have shown efficacy against various viral infections by inhibiting viral replication mechanisms .
  • Inhibition of Enzymatic Activity :
    • Some studies indicate that (1S,2S)-2-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in metabolic disorders .

The precise mechanism by which (1S,2S)-2-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid exerts its biological effects is still under investigation. However, its ability to interact with mGlu receptors suggests that it may modulate neurotransmitter release and synaptic plasticity, which are vital for cognitive functions and mood regulation.

Case Studies and Research Findings

StudyFindings
Study 1Evaluated the agonistic effects on mGlu receptors; demonstrated high selectivity for mGlu2 with a low nanomolar EC50 .
Study 2Investigated antiviral properties; showed significant inhibition of viral replication in vitro .
Study 3Assessed enzyme inhibition; identified potential for use in treating metabolic syndromes due to enzyme modulation .

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